Meis-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

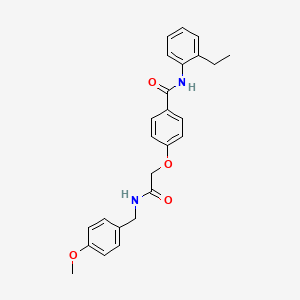

C25H26N2O4 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |

InChI |

InChI=1S/C25H26N2O4/c1-3-19-6-4-5-7-23(19)27-25(29)20-10-14-22(15-11-20)31-17-24(28)26-16-18-8-12-21(30-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,26,28)(H,27,29) |

InChI Key |

PVHPGRAQEKBMJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Meis-IN-3 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of MEIS Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Myeloid Ecotropic Viral Insertion Site (MEIS) family of transcription factors—comprising MEIS1, MEIS2, and MEIS3—are critical regulators of gene expression involved in fundamental biological processes such as embryonic development, hematopoiesis, and cell cycle control.[1][2][3] Dysregulation of MEIS protein function is implicated in various malignancies, making them attractive targets for therapeutic intervention. While a specific agent designated "Meis-IN-3" is not documented in publicly available scientific literature, this guide elucidates the mechanism of action for MEIS inhibitors, using data from preclinical compounds like MEISi-1 and MEISi-2 as exemplars. These inhibitors typically target the conserved DNA-binding homeodomain of MEIS proteins, preventing their interaction with target genes and disrupting downstream signaling pathways crucial for cell survival, proliferation, and quiescence.

The MEIS Family: Structure and Function

MEIS proteins are members of the Three-Amino-Acid Loop Extension (TALE) superclass of homeodomain transcription factors.[4][5][6] A defining feature of MEIS proteins is their inability to bind DNA efficiently as monomers. Their transcriptional activity is contingent upon forming heterodimeric complexes with other TALE family members, primarily the Pre-B-cell leukemia homeobox (PBX) proteins.[1][3][7] This MEIS-PBX interaction is essential for stabilizing the complex, facilitating its nuclear localization, and conferring high-affinity, specific DNA binding.[1][7] The MEIS-PBX heterodimer often serves as a platform for the recruitment of HOX proteins, forming a trimeric complex that regulates the expression of a wide array of genes that orchestrate cell fate decisions.[1][8]

Core Mechanism of Action: Targeting the MEIS Homeodomain

The primary strategy for MEIS inhibition involves the development of small molecules that target the highly conserved homeodomain (HD).[9] This domain is responsible for recognizing and binding to the consensus DNA sequence 'TGACAG'.[1][9] Preclinical inhibitors such as MEISi-1 and MEISi-2 were identified through in silico screening campaigns designed to find molecules that could dock within a critical pocket of the MEIS homeodomain.[9] By occupying this site, the inhibitors allosterically disrupt the protein's ability to bind DNA, effectively abrogating the transcriptional regulation of its target genes.[3][9]

Key Signaling Pathways and Cellular Functions Modulated by MEIS Inhibition

The functional consequences of MEIS inhibition are pleiotropic, reflecting the diverse roles of MEIS proteins in cellular signaling.

-

Hematopoietic Stem Cell (HSC) Quiescence and Metabolism: MEIS1 is a master regulator of HSC maintenance, preserving their quiescent state.[3][10] It achieves this by transcriptionally activating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α.[10][11] HIF-1α sustains a glycolytic metabolic phenotype, while HIF-2α mitigates oxidative stress by controlling reactive oxygen species (ROS).[10] Inhibition of MEIS function leads to the downregulation of HIF-1α and HIF-2α, forcing a metabolic shift towards mitochondrial respiration, which in turn elevates ROS levels and drives HSCs out of quiescence, ultimately impairing their self-renewal capacity.[9][10]

-

Cell Cycle Control in Cardiomyocytes: In the postnatal heart, MEIS1 is a key factor that induces cardiomyocyte cell cycle arrest. It directly activates the transcription of several cyclin-dependent kinase inhibitors (CDKIs), including p15, p16, p19, and p21.[1][11] Pharmacological inhibition of MEIS1 in cardiomyocytes results in the downregulation of these critical cell cycle brakes, thereby promoting proliferation and offering a potential strategy for cardiac regeneration.[11][12]

-

PI3K-Akt Survival Pathway: Studies have identified MEIS3 as a direct transcriptional activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a pivotal kinase in the pro-survival PI3K-Akt signaling cascade.[5][6] This MEIS3-PDK1 axis is crucial for the survival of pancreatic β-cells and certain cancer cells, such as those in ovarian carcinoma.[5][6] Inhibition of MEIS3 is therefore predicted to suppress PDK1 expression and trigger apoptosis in these cellular contexts.

-

Wnt Signaling Pathway Crosstalk: A complex regulatory interplay exists between MEIS proteins and the Wnt signaling pathway.[1] For instance, MEIS1 can function in concert with Wnt/β-catenin signaling to preserve the undifferentiated state of progenitor cells.[1] In the context of colorectal cancer, MEIS3 acts as a downstream target of Wnt/β-catenin signaling to drive cancer cell migration and invasion.[13] Inhibiting MEIS could therefore disrupt these oncogenic, Wnt-driven processes.

Quantitative Data Summary of MEIS Inhibitors

The following table summarizes key quantitative findings from preclinical studies on MEIS inhibitors.

| Inhibitor | System/Cell Type | Parameter Measured | Key Result | Reference |

| MEISi-1, MEISi-2 | Murine Hematopoietic Stem Cells (LSKCD34low) | Ex vivo self-renewal | Significant increase in HSC self-renewal | [9] |

| MEISi-1, MEISi-2 | Human Hematopoietic Stem Cells (CD34+, CD133+) | Ex vivo self-renewal | Significant induction of HSC self-renewal | [9] |

| MEISi-1, MEISi-2 | Mouse Model | Bone Marrow HSC Content | Significant increase in HSC content in vivo | [9] |

| MEISi-1, MEISi-2 | Mouse Model | MEIS Target Gene Expression | Significant downregulation of target genes in vivo | [9] |

| Meis1 Deletion | Postnatal Cardiomyocytes | CDK Inhibitor mRNA levels | Significant downregulation of p16Ink4a and p21Cip1/Waf1 | [11] |

| Meis1 Deletion | Hematopoietic Stem Cells | Hif-1α and Hif-2α mRNA levels | Significant downregulation of both Hif-1α and Hif-2α | [10] |

Detailed Experimental Protocols

Protocol for In Silico Identification of MEIS Homeodomain Inhibitors

This protocol describes the computational workflow used to discover novel MEIS inhibitors.[9]

-

Preparation of the Target Structure: The three-dimensional crystal structure of the MEIS1 homeodomain is obtained from the Protein Data Bank (PDB ID: 3K2A). The structure is prepared for docking by removing water molecules and adding polar hydrogens using software such as AutoDockTools.

-

Virtual Library Screening: A large library of commercially available, drug-like small molecules (e.g., ZINC database) is prepared for virtual screening.

-

Molecular Docking: Automated molecular docking is performed using a program like AutoDock Vina. A grid box is centered on the DNA-binding pocket of the MEIS homeodomain. Each molecule in the library is docked into this pocket, and its binding affinity is scored.

-

Hit Selection and Specificity Filtering: Top-scoring compounds are selected as initial hits. To ensure specificity, these hits are subsequently docked against the homeodomains of other TALE family proteins. Compounds exhibiting a significantly better binding score for the MEIS homeodomain compared to others are prioritized as specific putative MEIS inhibitors.

Protocol for MEIS-Dependent Luciferase Reporter Assay

This cell-based assay validates the ability of a compound to inhibit MEIS-mediated transcription.[9]

-

Plasmid Constructs: Two key plasmids are required: (i) an expression vector encoding the full-length MEIS1 protein and (ii) a reporter plasmid containing a firefly luciferase gene under the control of a minimal promoter preceded by multiple tandem repeats of the MEIS binding sequence (5'-TGACAG-3'). A third plasmid expressing Renilla luciferase is used for normalization.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the MEIS1 expression vector, the luciferase reporter plasmid, and the Renilla normalization plasmid using a suitable transfection reagent.

-

Compound Incubation: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO). Cells are incubated for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are quantified using a dual-luciferase assay kit on a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The percent inhibition is calculated relative to the vehicle-treated control.

Mandatory Visualizations

Caption: A diagram illustrating the core mechanism of MEIS inhibition.

Caption: A logical workflow for the discovery and development of MEIS inhibitors.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ubiquitous MEIS transcription factors actuate lineage-specific transcription to establish cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-amino-acid-loop-extension homeodomain factor Meis3 regulates cell survival via PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-amino-acid-loop-extension homeodomain factor Meis3 regulates cell survival via PDK1 [pubmed.ncbi.nlm.nih.gov]

- 7. Meis proteins are major in vivo DNA binding partners for wild-type but not chimeric Pbx proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hox gene - Wikipedia [en.wikipedia.org]

- 9. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiomyocyte cell cycle: Meis-ing something? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High MEIS3 Expression Indicates a Poor Prognosis for Patients with Stage II/III Colorectal Cancer [imrpress.com]

An In-depth Technical Guide on the Target Proteins and Pathways of MEIS Family Inhibitors

An introductory note on "Meis-IN-3": The term "this compound" does not correspond to a publicly documented or commercially available MEIS inhibitor. This guide will therefore focus on the established target proteins and pathways of the MEIS (Myeloid Ecotropic Viral Integration Site) family of transcription factors, which would be the intended targets of a hypothetical inhibitor like "this compound". The quantitative data and experimental examples provided are based on published information for known MEIS inhibitors, such as MEISi-1 and MEISi-2.

The MEIS family, comprising MEIS1, MEIS2, and MEIS3, are homeodomain transcription factors that play critical roles in development, hematopoiesis, and oncogenesis.[1] They function as essential cofactors for HOX proteins, forming heterodimers with PBX proteins to regulate the transcription of target genes.[2] Due to their significant role in various cancers, including leukemia, neuroblastoma, and prostate cancer, MEIS proteins have emerged as promising therapeutic targets.[3]

Target Proteins and Pathways Modulated by MEIS Inhibition

Inhibition of MEIS protein function can impact a multitude of downstream targets and signaling pathways. The primary mechanism of action for MEIS inhibitors is expected to be the disruption of MEIS-DNA binding or MEIS protein-protein interactions, leading to the modulation of gene expression.

Key Target Proteins

A hypothetical "this compound" would likely affect the expression or activity of several key proteins, including:

-

PDK1 (3-phosphoinositide–dependent protein kinase 1): A direct target of MEIS3, PDK1 is a crucial component of the PI3K-Akt signaling pathway, which is vital for cell survival.

-

Cyclin-Dependent Kinase Inhibitors (CDKIs): MEIS1 is known to transcriptionally regulate the expression of CDKIs such as p16, p19ARF, and p21, which are critical for cell cycle control.

-

Hypoxia-Inducible Factors (HIF-1α and HIF-2α): These are target genes of MEIS1 and are key regulators of cellular response to low oxygen levels, a common feature of the tumor microenvironment.

-

c-MYC: A proto-oncogene that is associated with MEIS-regulated networks involved in cell proliferation.

-

HOX proteins: As key binding partners, the function of various HOX proteins, which are themselves implicated in cancer, would be indirectly affected by MEIS inhibition.

Major Signaling Pathways

The inhibition of MEIS proteins would have significant repercussions on several major signaling pathways critical for cancer cell proliferation, survival, and differentiation:

-

PI3K-Akt Signaling Pathway: By regulating PDK1, MEIS3 directly influences this pro-survival pathway. Inhibition of MEIS3 would be expected to downregulate this pathway, leading to increased apoptosis.

-

Wnt Signaling Pathway: MEIS proteins have been shown to interact with and regulate components of the Wnt signaling pathway, which is fundamental in development and cancer.

-

Cell Cycle Regulation: Through the transcriptional control of CDKIs, MEIS proteins are pivotal in regulating the cell cycle. Their inhibition can lead to cell cycle arrest.

Quantitative Data on MEIS Inhibitors

While specific data for "this compound" is unavailable, the following tables summarize the inhibitory activity of known MEIS inhibitors, MEISi-1 and MEISi-2, which serve as a reference for the potential efficacy of a MEIS-targeting compound.

| Inhibitor | Assay System | Target Reporter | Concentration (µM) | Inhibition | Reference |

| MEISi-1 | MEIS-luciferase reporter assay in HEK293T cells | MEIS-p21 | 0.1 | Up to 90% | |

| MEISi-2 | MEIS-luciferase reporter assay in HEK293T cells | MEIS-p21 | 0.1 | Up to 90% | |

| MEISi-1 | MEIS-luciferase reporter assay in HEK293T cells | MEIS-HIF | 0.1 | Significant | |

| MEISi-2 | MEIS-luciferase reporter assay in HEK293T cells | MEIS-HIF | 0.1 | Significant |

| Cell Line | IC50 (µM) of MEISi-2 | Reference |

| PC-3 (Prostate) | Data not provided, but viability decreased | |

| DU145 (Prostate) | Data not provided, but viability decreased | |

| 22Rv-1 (Prostate) | Data not provided, but viability decreased | |

| LNCaP (Prostate) | Data not provided, but viability decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the targets and pathways of MEIS inhibitors.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of MEIS proteins on target gene promoters.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 96-well plates and grow to 70-80% confluency.

-

Co-transfect cells with a MEIS-responsive luciferase reporter plasmid (e.g., pGL3-p21-promoter), a MEIS1 expression plasmid (e.g., pCMV-SPORT6-Meis1), and a control plasmid for normalization (e.g., pCMV-LacZ).

-

-

Inhibitor Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of the MEIS inhibitor (e.g., "this compound") or vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After 48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luminescence Measurement:

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase (or beta-galactosidase) activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity.

-

Calculate the percentage of inhibition relative to the vehicle-treated cells.

-

Western Blot

This technique is used to detect and quantify the levels of specific proteins in cell lysates, such as the downstream targets of MEIS.

Protocol:

-

Protein Extraction:

-

Treat cells with the MEIS inhibitor or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., PDK1, p21) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of MEIS proteins.

Protocol:

-

Cross-linking and Cell Lysis:

-

Cross-link protein-DNA complexes in cultured cells with formaldehyde (B43269).

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

-

Chromatin Shearing:

-

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to a MEIS protein (e.g., anti-MEIS1) or a control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Prepare a DNA library for next-generation sequencing.

-

-

Sequencing and Data Analysis:

-

Sequence the DNA library.

-

Align the reads to a reference genome and perform peak calling to identify MEIS binding sites.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions, for example, between MEIS and its binding partners like PBX or HOX proteins.

Protocol:

-

Cell Lysis:

-

Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the "bait" protein (e.g., MEIS1) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., PBX1).

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by MEIS inhibition.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for a MEIS luciferase reporter assay.

Experimental Workflow: Western Blot

Caption: Workflow for Western Blot analysis.

Logical Relationship: MEIS and its Cofactors

Caption: Interaction of MEIS with its key cofactors.

References

Unveiling the Biological Landscape of MEIS Inhibition by Meis-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors plays a pivotal role in a multitude of biological processes, including embryonic development, hematopoiesis, and cardiogenesis.[1] Dysregulation of MEIS protein activity is implicated in various pathologies, most notably in leukemia and other cancers, making them attractive targets for therapeutic intervention.[1] This technical guide provides an in-depth exploration of the biological effects of MEIS inhibition, with a specific focus on the small molecule inhibitor, Meis-IN-3. This document will detail the quantitative measures of its inhibitory activity, the experimental methodologies for its characterization, and the signaling pathways it modulates.

Core Mechanism of MEIS Inhibition

MEIS proteins do not function in isolation; they form critical protein-protein interactions with other transcription factors, particularly from the HOX and PBX families, to regulate gene expression. This trimeric complex binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby controlling their transcription. The inhibitory strategy of small molecules like this compound centers on disrupting these crucial interactions or interfering with the binding of the MEIS protein to its DNA consensus sequence.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound and its analogs have been quantified through rigorous cell-based assays. The following tables summarize the key quantitative data from structure-activity relationship (SAR) studies, providing a comparative view of their inhibitory capabilities.

Table 1: Inhibitory Activity of this compound Analogs on MEIS-Luciferase Reporter

| Compound | % Inhibition at 0.1 µM |

| This compound (Analog 4h) | 98.2 ± 1.5 |

| Analog 4f | 97.5 ± 2.1 |

| Analog 4b | 96.8 ± 3.4 |

| MEISi-1 (Lead Compound) | 85.3 ± 4.2 |

Table 2: Effect of this compound Analogs on MEIS Target Gene Expression

| Compound (0.1 µM) | Relative Meis1 Expression (%) | Relative Hif-1α Expression (%) | Relative p21 Expression (%) |

| This compound (Analog 4h) | 25.1 ± 3.8 | 30.5 ± 4.1 | 150.2 ± 12.5 |

| Analog 4f | 28.4 ± 4.2 | 35.2 ± 5.3 | 145.8 ± 11.9 |

| Analog 4b | 30.1 ± 3.9 | 38.9 ± 4.8 | 140.1 ± 10.7 |

| MEISi-1 | 45.6 ± 5.1 | 55.3 ± 6.2 | 120.4 ± 9.8 |

Experimental Protocols

The characterization of this compound and its analogs involves a series of well-defined experimental procedures. These protocols are designed to assess the compound's ability to inhibit MEIS activity and to understand its impact on cellular processes.

MEIS-Luciferase Reporter Assay

This assay is the primary method for screening and quantifying the inhibitory potential of compounds against MEIS transcriptional activity.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

A luciferase reporter plasmid containing multiple copies of the MEIS binding site (5'-TGACAG-3') upstream of a minimal promoter driving the firefly luciferase gene.

-

A mammalian expression vector encoding the MEIS1 protein.

-

A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

-

-

Procedure:

-

HEK293T cells are co-transfected with the MEIS1 expression vector, the MEIS-luciferase reporter, and the control plasmid.

-

Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound).

-

After a suitable incubation period (typically 24-48 hours), cell lysates are prepared.

-

Luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle-treated control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is employed to validate the effect of MEIS inhibition on the expression of known downstream target genes.

-

Cell Line: A biologically relevant cell line where MEIS plays a significant role, such as a leukemia cell line (e.g., K562) or primary hematopoietic stem cells.

-

Procedure:

-

Cells are treated with the MEIS inhibitor at a specific concentration (e.g., 0.1 µM).

-

After an appropriate incubation time, total RNA is extracted from the cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using primers specific for MEIS target genes (e.g., Meis1, Hif-1α, p21) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Cytotoxicity and Mutagenicity Assays

These assays are crucial for assessing the safety profile of the inhibitor.

-

Cytotoxicity Assay:

-

Cell Line: Human dermal fibroblasts or other non-cancerous cell lines are used to assess general toxicity.

-

Method: MTT or similar viability assays are performed after treating the cells with a range of inhibitor concentrations.

-

-

Mutagenicity Assay (Ames Test):

-

Method: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.

-

Signaling Pathways and Experimental Workflows

The biological effects of MEIS inhibition are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for inhibitor characterization.

Caption: Signaling pathway of MEIS inhibition by this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

This compound has emerged as a potent small molecule inhibitor of MEIS transcription factors. The data presented in this guide highlight its ability to significantly reduce MEIS transcriptional activity and modulate the expression of key downstream target genes involved in cell cycle regulation and hypoxia. The detailed experimental protocols provide a robust framework for the continued investigation and development of MEIS inhibitors as potential therapeutic agents.

Future research should focus on elucidating the broader biological consequences of MEIS inhibition by this compound in various disease models, particularly in the context of leukemia and other cancers where MEIS proteins are known to be key drivers of oncogenesis. Further in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of this compound and to establish its therapeutic potential in a preclinical setting. The continued exploration of the MEIS signaling network and the development of next-generation inhibitors will undoubtedly pave the way for novel therapeutic strategies targeting MEIS-dependent pathologies.

References

The Role of MEIS Inhibitors in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors, comprising MEIS1, MEIS2, and MEIS3, are critical regulators of normal development and are increasingly implicated in the pathogenesis of various cancers. Their activity is context-dependent, acting as either oncogenes or tumor suppressors in different cellular environments.[1][2] The development of small molecule inhibitors targeting the MEIS pathway, such as those designated Meis-IN-3 and its analogs MEISi-1 and MEISi-2, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the role of MEIS inhibition in cancer cell proliferation, detailing its mechanism of action, effects on cell cycle progression and apoptosis, and the signaling pathways involved. The guide also includes detailed experimental protocols for key assays and quantitative data to support further research and drug development in this promising area of oncology.

Introduction to MEIS Proteins in Cancer

MEIS proteins are members of the Three-Amino-Acid Loop Extension (TALE) superclass of homeodomain transcription factors.[3] They do not typically bind to DNA as monomers but form heterodimeric or trimeric complexes with other transcription factors, most notably the PBX and HOX proteins.[1] This complex formation is crucial for the stability and DNA-binding specificity of the transcriptional complex, which regulates the expression of a wide array of target genes involved in cell fate, differentiation, and proliferation.[1]

The expression of MEIS genes is often dysregulated in cancer. Upregulation of MEIS proteins has been observed in leukemia, lymphoma, neuroblastoma, and cancers of the pancreas and brain.[1][4] In these contexts, MEIS proteins often function as oncogenes, promoting cell proliferation and survival. Conversely, in some cancers, such as those of the cervix, uterus, and colon, MEIS expression is downregulated, suggesting a tumor-suppressive role.[1][4] This dual functionality underscores the importance of understanding the specific cellular context when investigating MEIS-targeted therapies.

Mechanism of Action of MEIS Inhibitors

Small molecule inhibitors of MEIS, herein referred to as this compound (and its related compounds MEISi-1 and MEISi-2), are designed to interfere with the function of MEIS proteins. The primary mechanism of these inhibitors is the disruption of the interaction between the MEIS homeodomain and its DNA-binding motif. By occupying the DNA-binding pocket of the MEIS protein, these inhibitors prevent the formation of the MEIS-PBX-HOX transcriptional complex on the promoter regions of target genes. This, in turn, modulates the expression of genes that are critical for cancer cell proliferation and survival.

Effects of this compound on Cancer Cell Proliferation

Inhibition of MEIS function with compounds like this compound has been shown to have a significant impact on cancer cell proliferation, primarily through the induction of cell cycle arrest and apoptosis.

Inhibition of Cell Viability

Treatment of cancer cells with MEIS inhibitors leads to a dose-dependent decrease in cell viability across various cancer types, particularly those with high MEIS expression.[5] Studies in prostate cancer have demonstrated that the efficacy of MEIS inhibitors correlates with the endogenous levels of MEIS1/2/3 proteins.[5]

Table 1: Effect of MEIS Inhibition on Cancer Cell Viability

| Cell Line | Cancer Type | MEIS Expression | Effect of Inhibition |

| PC-3 | Prostate Cancer | High | Decreased Viability |

| DU145 | Prostate Cancer | High | Decreased Viability |

| 22Rv-1 | Prostate Cancer | Moderate | Decreased Viability |

| LNCaP | Prostate Cancer | Low | Decreased Viability |

| Leukemia Cells | Acute Myeloid Leukemia | High | Decreased Viability |

Note: This table is a summary of qualitative data. Specific IC50 values are currently not publicly available in tabulated form but are a key parameter in ongoing research.

Induction of Apoptosis

A key mechanism by which MEIS inhibitors halt cancer cell proliferation is the induction of programmed cell death, or apoptosis. Overexpression of MEIS1 has been shown to induce caspase-dependent apoptosis.[1] Inhibition of MEIS function in cancer cells with high MEIS expression leads to a significant increase in apoptotic cell populations. This has been observed in both prostate cancer and leukemia cell lines.[2][5] The pro-apoptotic effect is often associated with an increase in cellular reactive oxygen species (ROS).[5]

Table 2: Effect of MEIS Inhibition on Apoptosis

| Cell Line | Cancer Type | Method of Inhibition | Apoptotic Effect | Quantitative Data |

| Prostate Cancer Cells | Prostate Cancer | Small Molecule Inhibitor (MEISi) | Increased Apoptosis | Specific percentages not available |

| 4166 (Murine Leukemia) | Leukemia | MEIS1 shRNA | Increased Apoptosis | Sub-diploid (apoptotic) fraction increased from 21.7% to 63.9% |

Cell Cycle Arrest

MEIS proteins are known to regulate the expression of cyclin-dependent kinase inhibitors (CDKIs), which are key regulators of cell cycle progression.[6] Inhibition of MEIS function can therefore lead to cell cycle arrest, preventing cancer cells from dividing. Knockdown of MEIS1 in leukemia cells has been shown to induce cell cycle arrest in the G0/G1 phase.[7]

Table 3: Effect of MEIS Inhibition on Cell Cycle Distribution

| Cell Line | Cancer Type | Method of Inhibition | Effect on Cell Cycle |

| 4166 (Murine Leukemia) | Leukemia | MEIS1 shRNA | Increase in G0/G1 phase, decrease in S and G2/M phases |

Note: Specific percentage distributions for cell cycle phases following treatment with small molecule inhibitors are a subject of ongoing investigation.

Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound are a consequence of its ability to modulate key signaling pathways that are dysregulated in cancer.

The MEIS-PDK1-Akt Survival Pathway

In certain cancer cells, such as ovarian carcinoma, MEIS3 has been shown to directly regulate the expression of 3-phosphoinositide–dependent protein kinase 1 (PDK1).[3] PDK1 is a master kinase that activates the pro-survival Akt signaling pathway. By inhibiting MEIS function, this compound can downregulate PDK1 expression, leading to reduced Akt signaling and subsequent induction of apoptosis.[3]

Regulation of Cell Cycle Progression

MEIS proteins can influence the cell cycle by controlling the expression of CDKIs. For instance, MEIS1 can activate the transcription of p21, a potent inhibitor of cyclin-dependent kinases. Inhibition of MEIS1 would therefore be expected to decrease p21 expression, which would promote cell cycle progression. However, the overall effect of MEIS inhibition on the cell cycle is likely complex and cell-type specific, as MEIS proteins can also regulate other cell cycle-related genes.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effects of this compound on cancer cell proliferation.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell viability.

-

Cell Seeding:

-

Harvest logarithmically growing cells and resuspend them in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in a complete culture medium.

-

Add 10 µL of each drug concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reaction:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from a blank well (medium and CCK-8 only).

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.

-

Cell Treatment and Harvesting:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest cells by trypsinization, wash with PBS, and count.

-

-

Fixation:

-

Resuspend approximately 1 x 10⁶ cells in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use a linear scale for the PI signal.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

The inhibition of MEIS proteins using small molecules like this compound represents a novel and promising strategy for the treatment of cancers with high MEIS expression. The available data strongly suggest that these inhibitors can effectively reduce cancer cell proliferation by inducing apoptosis and cell cycle arrest. The modulation of key survival and cell cycle regulatory pathways, such as the PI3K/Akt pathway, provides a mechanistic basis for these effects.

Future research should focus on obtaining more comprehensive quantitative data, including IC50 values for a wider range of cancer cell lines, and detailed cell cycle and apoptosis analyses. Furthermore, in vivo studies are crucial to validate the efficacy and safety of MEIS inhibitors in preclinical models. The development of more potent and specific MEIS inhibitors, along with the identification of biomarkers to predict patient response, will be critical for the successful clinical translation of this therapeutic approach.

References

- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy [mdpi.com]

- 2. MEIS inhibitors reduce the viability of primary leukemia cells and Stem cells by inducing apoptosis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Newly developed MEIS inhibitor selectively blocks MEISHigh prostate cancer growth and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEIS inhibitors reduce the viability of primary leukemia cells and Stem cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meis1-mediated apoptosis is caspase dependent and can be suppressed by coexpression of HoxA9 in murine and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Peroxisomal Proteome and Redox Balance in Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Meis-IN-3 and hematopoietic stem cell differentiation

An In-Depth Technical Guide to Meis-IN-3 and its Role in Hematopoietic Stem Cell Differentiation

Executive Summary

The Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeobox transcription factor is a critical regulator of hematopoietic stem cell (HSC) quiescence, self-renewal, and lineage commitment. It functions primarily through complex formation with PBX and HOX proteins to control a transcriptional program that maintains the undifferentiated state of HSCs. Small molecule inhibitors, exemplified by compounds functionally analogous to "this compound," have been developed to target MEIS1 activity. These inhibitors disrupt the MEIS1-dependent transcriptional network, leading to significant alterations in HSC behavior. This guide provides a detailed overview of the mechanism of MEIS inhibition, its quantitative effects on HSC differentiation, relevant experimental protocols, and the underlying signaling pathways, intended for researchers and professionals in drug development and hematology.

Introduction to MEIS1 in Hematopoiesis

MEIS1 is a TALE (Three Amino Acid Loop Extension) class homeodomain protein that plays a pivotal role in both normal and malignant hematopoiesis.[1][2] In healthy adult organisms, MEIS1 expression is highest in primitive HSCs and decreases as the cells differentiate.[2][3] Its primary function is to maintain the long-term repopulating capacity of HSCs by preserving their quiescence.[3]

MEIS1 does not typically act alone; it forms heterodimers with PBX family proteins, which then cooperate with HOX transcription factors (e.g., HOXA9) to bind DNA and regulate the expression of target genes. This MEIS1/PBX/HOX complex is crucial for sustaining the HSC pool. Dysregulation and overexpression of MEIS1 and its partners are strongly associated with the development of acute myeloid leukemia (AML). Consequently, the inhibition of MEIS1 function presents a promising therapeutic strategy for both hematological malignancies and for modulating HSC activity for regenerative medicine.

Mechanism of Action: MEIS Inhibition

Small molecule inhibitors designed to target MEIS function, such as the conceptual this compound, are developed to disrupt the MEIS1-dependent transcriptional machinery. The primary mechanism involves interfering with the protein-protein interactions necessary for the formation or function of the oncogenic MEIS1/PBX/HOX complex or by directly inhibiting MEIS1's interaction with DNA.

The key downstream targets of MEIS1 in HSCs include hypoxia-inducible factors Hif-1α and Hif-2α. By regulating these factors, MEIS1 controls the metabolic state of HSCs, favoring glycolysis over mitochondrial phosphorylation and limiting the production of reactive oxygen species (ROS). This metabolic phenotype is essential for maintaining quiescence and preventing premature exhaustion of the stem cell pool.

Inhibition by a compound like this compound blocks this pathway, leading to the downregulation of MEIS1 target genes. This results in a metabolic shift, increased ROS levels, and a loss of quiescence, thereby promoting HSC proliferation and differentiation.

Caption: MEIS1 Signaling Pathway and Point of Inhibition.

Effects of MEIS Inhibition on Hematopoietic Stem Cells

Impact on HSC Proliferation and Self-Renewal

Studies using small molecule inhibitors of MEIS (referred to as MEISi) have demonstrated a significant impact on HSC activity ex vivo. Treatment with these inhibitors leads to an expansion of both murine (LSKCD34low cells) and human (CD34+, CD133+, and ALDHhi cells) HSC populations. This is accompanied by the downregulation of genes that modulate HSC quiescence. While this suggests an enhancement of self-renewal in culture, genetic knockout models of Meis1in vivo show an initial expansion followed by exhaustion of the HSC pool, indicating that sustained loss of MEIS1 function impairs long-term repopulation capacity.

Modulation of Lineage Differentiation

MEIS1 plays a crucial role in directing the lineage commitment of myeloid progenitors. Ectopic expression of MEIS1 in common myeloid progenitors (CMPs) and granulocyte-monocyte progenitors (GMPs) promotes differentiation towards a megakaryocyte-erythroid progenitor (MEP) fate, increasing erythroid output at the expense of granulocytes and macrophages. Conversely, silencing MEIS1 leads to a block in erythroid expansion and a reduction in megakaryocytic colonies.

Other studies specify that MEIS1 acts at the MEP stage to skew development toward the megakaryocytic lineage while repressing early erythroid progenitors. Therefore, inhibiting MEIS1 with a compound like this compound is expected to alter the balance of myeloid output, potentially shifting the fate of progenitor cells. Specifically, MEIS1 deletion has been shown to impair the generation of mature CD41a+ CD42b+ megakaryocytes, resulting in smaller cells that fail to undergo proper maturation.

Quantitative Data on MEIS Inhibition

The following tables summarize the expected quantitative outcomes based on studies of MEIS inhibitors and Meis1 knockout models.

Table 1: Effect of MEIS Inhibitors (MEISi) on HSC Populations Ex Vivo

| Cell Type | Treatment | Concentration | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Murine LSKCD34low | MEISi-1 / MEISi-2 | 1 µM - 10 µM | 7 days | Significant expansion of HSC pool | |

| Human CD34+ | MEISi-1 / MEISi-2 | 1 µM - 10 µM | 7 days | Significant expansion of HSC pool | |

| Human CD133+ | MEISi-1 / MEISi-2 | 1 µM - 10 µM | 7 days | Significant expansion of HSC pool |

| Human ALDHhi | MEISi-1 / MEISi-2 | 1 µM - 10 µM | 7 days | Significant expansion of HSC pool | |

Table 2: Effects of Meis1 Deletion on Hematopoietic Progenitor Lineages

| Progenitor Population | Genetic Modification | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| Long-Term HSCs (LT-HSC) | Inducible Meis1 Deletion | Loss of quiescence, increased apoptosis | Increased frequency in bone marrow | |

| Megakaryocyte Progenitors | Meis1 Deletion | Impaired generation and maturation | 6-fold reduction in high-proliferative CFU-Mk | |

| Erythroid Progenitors | Meis1 Overexpression | Repressed development | Decreased number of CD71+ progenitors | |

| Myeloid Progenitors (CFU-GM) | MEIS1 Overexpression | Decreased differentiation | Reduced colony formation |

| Megakaryocytes | MEIS1 Deletion | Smaller cell size | 18.86 µm vs 29.07 µm (WT) | |

Experimental Protocols

Detailed methodologies are crucial for studying the effects of MEIS inhibitors on HSCs. Below are protocols for key experiments.

Caption: General Experimental Workflow for Analyzing this compound.

Isolation of Hematopoietic Stem and Progenitor Cells

-

Source: Harvest bone marrow from the tibia and femur of mice or use human mobilized peripheral blood/cord blood.

-

Mononuclear Cell Isolation: Isolate mononuclear cells using a Ficoll-Paque gradient centrifugation method.

-

Lineage Depletion: To enrich for progenitor cells, deplete lineage-committed cells (expressing markers like CD5, CD11b, B220, etc.) using a cocktail of biotinylated antibodies and magnetic particle separation (MACS).

-

FACS Sorting: Stain the lineage-negative (Lin-) fraction with fluorescently-conjugated antibodies against specific HSC markers.

-

Murine: c-Kit, Sca-1, CD34, CD133, Flk2. The Lin-Sca-1+c-Kit+ (LSK) population is highly enriched for HSCs.

-

Human: CD34, CD38, CD90, CD45RA. The CD34+CD38- population is enriched for primitive progenitors.

-

-

Sort the desired cell population using a fluorescence-activated cell sorter.

Colony Forming Cell (CFC) Assay

-

Cell Preparation: Prepare a single-cell suspension of sorted HSCs or progenitor cells.

-

Plating: Add a defined number of cells (e.g., 1x10³ to 5x10⁴) to a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, TPO) to support the growth of different lineages.

-

Treatment: Add this compound or vehicle control (DMSO) directly to the medium at the desired final concentrations.

-

Incubation: Plate the cell/medium mixture into 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO₂ for 12-16 days.

-

Colony Enumeration: Score the plates under an inverted microscope, identifying and counting colonies based on their morphology:

-

CFU-GM: Granulocyte, macrophage colonies.

-

BFU-E: Burst-forming unit-erythroid.

-

CFU-Mk: Megakaryocyte colonies.

-

CFU-GEMM: Mixed colonies (granulocyte, erythrocyte, macrophage, megakaryocyte).

-

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Harvest: After treatment with this compound, harvest the cultured cells.

-

RNA Extraction: Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform qRT-PCR using a thermal cycler with specific primers for target genes (Meis1, Hif-1α, Hif-2α, etc.) and a housekeeping gene (e.g., GAPDH, Actb) for normalization.

-

Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion and Future Directions

The inhibition of MEIS1 function with small molecules like this compound represents a powerful tool for manipulating hematopoietic stem cell fate. By disrupting the MEIS1/PBX/HOX transcriptional axis, these inhibitors push HSCs out of their quiescent state, promoting proliferation and influencing lineage commitment, particularly within the myeloid compartment. The ability to expand HSCs ex vivo holds significant promise for improving bone marrow transplantation outcomes. Furthermore, as MEIS1 is a key oncogenic driver, these inhibitors are being actively investigated as targeted therapies for acute leukemias. Future research will focus on refining the specificity and potency of these compounds, elucidating the precise downstream effects on different progenitor populations, and translating these findings into effective clinical applications for both regenerative medicine and oncology.

References

- 1. Meis1 Is Required for Adult Mouse Erythropoiesis, Megakaryopoiesis and Hematopoietic Stem Cell Expansion | PLOS One [journals.plos.org]

- 2. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meis1 preserves hematopoietic stem cells in mice by limiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Small Molecule Inhibitors of MEIS Proteins: A Technical Guide for Cardiac Regeneration Studies

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The adult mammalian heart possesses a very limited capacity for regeneration following injury, such as myocardial infarction. A significant barrier to cardiac repair is the inability of adult cardiomyocytes to re-enter the cell cycle and proliferate. The Meis family of homeodomain transcription factors, particularly MEIS1, has been identified as a critical regulator of cardiomyocyte cell cycle arrest. Inhibition of MEIS1 has emerged as a promising therapeutic strategy to induce cardiomyocyte proliferation and promote cardiac regeneration. This technical guide provides an in-depth overview of the role of small molecule MEIS inhibitors in cardiac regeneration studies.

It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound named "Meis-IN-3." Therefore, this guide will focus on the well-characterized small molecule MEIS inhibitors, MEISi-1 and MEISi-2, which have demonstrated significant potential in promoting cardiac repair.

Core Concepts: MEIS1 in Cardiomyocyte Cell Cycle Regulation

MEIS1 is a transcription factor that plays a crucial role in developmental processes and is highly expressed in neonatal cardiomyocytes. Shortly after birth, MEIS1 translocates to the nucleus of cardiomyocytes, where it contributes to their exit from the cell cycle. The proposed mechanism involves the transcriptional activation of cyclin-dependent kinase inhibitors (CDKIs), such as p15, p16, and p21.[1] These proteins act as brakes on the cell cycle machinery, preventing cardiomyocyte proliferation. Consequently, inhibiting the function of MEIS1 in adult cardiomyocytes is a key strategy to unlock their regenerative potential.[2][3]

Small Molecule Inhibitors: MEISi-1 and MEISi-2

MEISi-1 and MEISi-2 are novel small molecules designed to inhibit the activity of MEIS1.[4][5] These compounds have been shown to effectively downregulate MEIS1 target genes and promote cardiomyocyte proliferation both in vitro and in vivo.[4]

Quantitative Data on the Efficacy of MEIS Inhibitors

The following tables summarize the key quantitative findings from studies on MEISi-1 and MEISi-2 in the context of cardiac regeneration.

Table 1: Effect of MEIS Inhibitors on Cardiomyocyte Proliferation [4][5]

| Inhibitor | Cell Type | Proliferation Marker | Fold Increase vs. Control |

| MEISi-1 | Neonatal Cardiomyocytes | Ph3+TnnT+ | Up to 4.5-fold |

| MEISi-2 | Neonatal Cardiomyocytes | Ph3+TnnT+ | Up to 4.5-fold |

| MEISi-1 | Neonatal Cardiomyocytes | AuroraB+TnnT+ (Cytokinesis) | 2-fold |

| MEISi-2 | Neonatal Cardiomyocytes | AuroraB+TnnT+ (Cytokinesis) | 2-fold |

Table 2: Effect of MEIS Inhibitors on Gene Expression in Human iPSC-derived Cardiomyocytes [4][5]

| Inhibitor | Gene | Gene Function | Fold Increase vs. Control |

| MEISi-1 | Nkx2.5 | Cardiac-specific transcription factor | 15-fold |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for MEIS inhibitors in promoting cardiac regeneration is the disruption of the MEIS1-mediated cell cycle arrest. By inhibiting MEIS1, these small molecules prevent the transcriptional activation of key CDKIs. This releases the "brakes" on the cell cycle, allowing cardiomyocytes to re-enter a proliferative state.

Signaling Pathway Diagram

Caption: MEIS1 inhibition pathway in cardiomyocytes.

Experimental Protocols

This section provides a general overview of the key experimental methodologies used in studies investigating MEIS inhibitors for cardiac regeneration.

Neonatal Cardiomyocyte Isolation and Culture

-

Tissue Dissociation: Hearts are excised from neonatal rat or mouse pups (P1-P3). Ventricles are minced and subjected to enzymatic digestion using a solution containing collagenase and pancreatin.

-

Cell Purification: The cell suspension is pre-plated to enrich for cardiomyocytes by allowing fibroblasts to adhere to the culture dish first.

-

Culture: Cardiomyocytes are then plated on fibronectin-coated dishes and cultured in a suitable medium, such as DMEM/F12 supplemented with serum.

-

Treatment: After a period of stabilization, cells are treated with MEIS inhibitors (e.g., MEISi-1, MEISi-2) or a vehicle control (e.g., DMSO).

Immunofluorescence Staining for Proliferation Markers

-

Fixation and Permeabilization: Cultured cardiomyocytes are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against markers of proliferation (e.g., phospho-Histone H3 (pH3), Aurora B Kinase) and a cardiomyocyte-specific marker (e.g., cardiac Troponin T (cTnT)).

-

Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

Imaging and Quantification: Cells are imaged using a fluorescence microscope, and the percentage of proliferating cardiomyocytes (double-positive for a proliferation marker and cTnT) is quantified.

Gene Expression Analysis (qPCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR is performed using primers specific for target genes (e.g., Nkx2.5, Meis1, Cdkn1a (p21)) and a housekeeping gene for normalization (e.g., Gapdh).

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.

Experimental Workflow Diagram

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Homeobox gene Meis1 modulates cardiovascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiomyocyte cell cycle: Meis-ing something? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of MEIS Inhibitors

Introduction

The Myeloid Ectopic Viral Integration Site (MEIS) family of transcription factors, comprising MEIS1, MEIS2, and MEIS3, are critical regulators of embryonic development and have been increasingly implicated in the pathogenesis of various diseases, particularly cancer.[1][2] These proteins belong to the Three Amino Acid Loop Extension (TALE) superclass of homeodomain-containing proteins.[1][3][4][5] MEIS proteins do not typically bind to DNA on their own; instead, they form heterodimeric or trimeric complexes with other transcription factors, such as PBX and HOX proteins, to regulate the expression of target genes.[1][6] This cooperative binding enhances the specificity and affinity of these complexes for their DNA targets.[7] The dysregulation of MEIS expression or function is associated with various malignancies, including leukemia, neuroblastoma, and cancers of the breast, colon, and prostate, where they can act as either oncogenes or tumor suppressors depending on the cellular context.[8][9] This central role in pathological processes has made the MEIS protein family an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the discovery and development of small molecule inhibitors targeting MEIS proteins.

Discovery of MEIS Inhibitors

The development of MEIS inhibitors has primarily focused on disrupting the protein-protein interactions essential for their function or blocking the interaction of the MEIS homeodomain with DNA. A prominent strategy has been the use of in silico screening to identify potential small molecule inhibitors.

A typical workflow for the discovery of MEIS inhibitors is as follows:

Experimental Protocols

A critical step in the development of MEIS inhibitors is their validation through robust experimental assays.

Molecular Docking

Objective: To predict the binding affinity and mode of small molecules to the MEIS homeodomain in silico.

Methodology:

-

The three-dimensional structure of the MEIS homeodomain is obtained from a protein databank (e.g., PDB code: 3K2A).[10]

-

The protein structure is prepared using software like AutoDockTools by removing water molecules and adding polar hydrogens.

-

A grid box is defined around the conserved residues of the MEIS homeodomain that interact with its DNA binding sequence (TGACAG).

-

A library of small molecules is then docked into this grid box using a docking program such as AutoDock Vina.[10]

-

The resulting poses are scored based on their predicted binding energy, and top candidates are selected for further validation.

MEIS-dependent Luciferase Reporter Assay

Objective: To functionally validate the inhibitory activity of candidate compounds on MEIS-driven transcription in a cellular context.

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with a luciferase reporter plasmid containing MEIS binding sites upstream of the luciferase gene, along with expression vectors for MEIS1 and its co-factor PBX1.

-

A constitutively expressed Renilla luciferase vector is also co-transfected to normalize for transfection efficiency.

-

Following transfection, cells are treated with various concentrations of the candidate MEIS inhibitors.

-

After a suitable incubation period, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

A decrease in firefly luciferase activity (normalized to Renilla) in the presence of the compound indicates inhibition of MEIS transcriptional activity.

Hematopoietic Stem Cell (HSC) Assays

Objective: To evaluate the effect of MEIS inhibitors on the self-renewal and proliferation of hematopoietic stem cells ex vivo.

Methodology:

-

Whole bone marrow cells are isolated from the femurs and tibias of mice.[10]

-

The isolated cells are cultured in a suitable medium supplemented with cytokines to support HSC maintenance and proliferation.

-

The cells are treated with MEIS inhibitors (e.g., MEISi-1, MEISi-2) or a vehicle control.

-

After the treatment period, the number of HSCs (identified by specific cell surface markers like LSKCD34low) is quantified by flow cytometry.[10]

-

An increase in the number of HSCs is indicative of induced self-renewal, a known consequence of MEIS inhibition.

Mechanism of Action and Signaling Pathways

MEIS proteins are involved in a multitude of signaling pathways that are crucial for both normal development and disease progression. They have been shown to interact with and be regulated by pathways such as Wnt and Hedgehog signaling.[11] Furthermore, MEIS1 has been identified as a key regulator of the cell cycle in cardiomyocytes, in part by transcriptionally activating cyclin-dependent kinase inhibitors (CDKIs) like p16Ink4a and p21Cip1/Waf1.[12] In pancreatic β-cells, MEIS3 directly regulates the expression of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key component of the PI3K-Akt signaling pathway, thereby promoting cell survival.[3][4][5]

Quantitative Data on MEIS Inhibition

The following tables summarize the reported effects of MEIS inhibitors from preclinical studies.

| Compound | Assay | Cell Type | Effect | Reference |

| MEISi-1 | MEIS-luciferase reporter | HEK293T | Significant inhibition of MEIS-dependent transcription | [10] |

| MEISi-2 | MEIS-luciferase reporter | HEK293T | Significant inhibition of MEIS-dependent transcription | [10] |

| MEISi-1 | Murine HSC ex vivo culture | Mouse bone marrow | Induction of HSC self-renewal | [10] |

| MEISi-2 | Murine HSC ex vivo culture | Mouse bone marrow | Induction of HSC self-renewal | [10] |

| MEISi-1 | Human HSC ex vivo culture | Human CD34+ cells | Induction of HSC self-renewal | [10] |

| MEISi-2 | Human HSC ex vivo culture | Human CD34+ cells | Induction of HSC self-renewal | [10] |

| Gene Target | Effect of MEIS Inhibition | Cell Type | Significance | Reference |

| Hif-1α | Downregulation | Not Specified | Modulation of HSC quiescence | [10] |

| Hif-2α | Downregulation | Not Specified | Modulation of HSC quiescence | [10] |

| Nkx2.5 | Upregulation (15-fold) | Human iPSC-derived cardiomyocytes | Promotion of cardiac differentiation | [8] |

| p16 | Downregulation | Cardiomyocytes | Promotion of cell cycle entry | [12] |

| p21 | Downregulation | Cardiomyocytes | Promotion of cell cycle entry | [12] |

The MEIS family of transcription factors represents a promising class of targets for the development of novel therapeutics for a range of diseases, most notably cancer. The discovery of small molecule inhibitors like MEISi-1 and MEISi-2 demonstrates the feasibility of targeting these historically challenging proteins. The continued development of more potent and specific MEIS inhibitors, guided by a deep understanding of their complex biology and validated through robust preclinical models, holds the potential to deliver new and effective treatments for patients with MEIS-driven diseases. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and exploring their efficacy in a broader range of disease models.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. MEIS transcription factors in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-amino-acid-loop-extension homeodomain factor Meis3 regulates cell survival via PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-amino-acid-loop-extension homeodomain factor Meis3 regulates cell survival via PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Hox gene - Wikipedia [en.wikipedia.org]

- 7. diseases.jensenlab.org [diseases.jensenlab.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cardiomyocyte cell cycle: Meis-ing something? - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Small Molecule Inhibition of MEIS Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myeloid Ectopic Viral Integration Site (MEIS) family of homeodomain transcription factors are critical regulators of normal development and have been implicated as key drivers in various cancers, including leukemia and solid tumors. Their function is intimately linked to their ability to bind DNA and interact with other transcription factors, such as PBX and HOX proteins, to form transcriptional complexes that regulate gene expression. The development of small molecule inhibitors targeting MEIS proteins presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the structural basis for the inhibition of MEIS, with a focus on the pioneering small molecule inhibitors MEISi-1 and MEISi-2. We will delve into the quantitative data available, detail the experimental protocols for inhibitor discovery and validation, and visualize the underlying molecular and experimental workflows. While the specific inhibitor "Meis-IN-3" is not extensively documented in publicly available literature, the principles and methodologies described herein provide a foundational understanding for the development and analysis of novel MEIS inhibitors.

MEIS Proteins: Structure, Function, and Therapeutic Rationale

MEIS proteins belong to the Three Amino acid Loop Extension (TALE) superclass of homeodomain transcription factors.[1] Full-length human MEIS1 consists of 390 amino acids and contains several functional domains, including a PBX-interaction domain and a highly conserved DNA-binding homeodomain (HD).[1] The MEIS HD is responsible for recognizing and binding to the specific DNA consensus sequence 'TGACAG'.[1] Through cooperative binding with cofactors like PBX, MEIS proteins regulate the expression of target genes involved in critical cellular processes such as cell cycle control and proliferation.[1] Dysregulation of MEIS activity is a hallmark of several cancers, making it an attractive target for therapeutic intervention.

Small Molecule Inhibitors of MEIS: MEISi-1 and MEISi-2

The development of the first-in-class MEIS inhibitors, MEISi-1 and MEISi-2, has provided valuable tools to probe MEIS function and represents a significant step towards targeted therapies. These inhibitors were identified through a high-throughput in silico screening strategy aimed at the MEIS homeodomain to disrupt its interaction with DNA.[2]

Quantitative Data on MEIS Inhibition

| Inhibitor | Assay Type | Cell Line | Readout | Result | Reference |

| MEISi-1 | MEIS-p21-luciferase reporter | HEK293T | Luciferase Activity | >90% inhibition at 0.1 µM | [3][4] |

| MEISi-2 | MEIS-p21-luciferase reporter | HEK293T | Luciferase Activity | >90% inhibition at 0.1 µM | [3][4] |

| MEISi-1 | MEIS-HIF-luciferase reporter | HEK293T | Luciferase Activity | Significant inhibition | [3] |

| MEISi-2 | MEIS-HIF-luciferase reporter | HEK293T | Luciferase Activity | Significant inhibition | [3] |

| MEISi | Cell Viability (IC50) | PC-3 (Prostate Cancer) | Apoptosis | Correlation with MEIS expression | [5] |

| MEISi | Cell Viability (IC50) | DU145 (Prostate Cancer) | Apoptosis | Correlation with MEIS expression | [5] |

| MEISi | Cell Viability (IC50) | 22Rv-1 (Prostate Cancer) | Apoptosis | Correlation with MEIS expression | [5] |

| MEISi | Cell Viability (IC50) | LNCaP (Prostate Cancer) | Apoptosis | Correlation with MEIS expression | [5] |

Table 1: Quantitative analysis of MEISi-1 and MEISi-2 activity.

Experimental Protocols

The discovery and validation of MEIS inhibitors involve a multi-step process combining computational and experimental approaches.

In Silico Screening and Molecular Docking

The initial phase of inhibitor discovery for MEISi-1 and MEISi-2 involved a large-scale in silico screen of over a million small molecules.[2] This was followed by molecular docking studies to predict the binding of these molecules to the MEIS homeodomain.

Protocol: Molecular Docking of Small Molecules to the MEIS Homeodomain using AutoDock Vina

-

Preparation of the Receptor:

-

Preparation of the Ligand Library:

-

Compile a library of small molecules in SDF format. For the discovery of MEISi-1 and MEISi-2, libraries such as the ZINC database, LOPAC1280, and a curated library of known homeobox inhibitors were utilized.[2]

-

-

Grid Box Definition:

-

Define a grid box encompassing the DNA-binding site of the MEIS homeodomain. The grid box for the MEISi screen was centered on the residues known to interact with the 'TGACAG' DNA sequence, with dimensions of 20 x 20 x 20 Å.[1]

-

-

Molecular Docking with AutoDock Vina:

-

Post-Docking Analysis and Hit Selection:

-

Rank the docked compounds based on their predicted binding affinities.

-

Perform enrichment analysis to compare the affinities of a focused library (e.g., homeobox inhibitors) against a random library to validate the screening approach.[1]

-

Select putative inhibitors with favorable binding energies and predicted interactions with key residues in the DNA-binding pocket for further experimental validation.

-

In Vitro Validation: MEIS-Luciferase Reporter Assay

The functional inhibitory activity of the selected compounds is validated using a cell-based luciferase reporter assay. This assay measures the ability of the compounds to inhibit MEIS-dependent transcriptional activation.

Protocol: MEIS-Luciferase Reporter Assay

-

Plasmid Constructs:

-

A luciferase reporter plasmid containing multiple copies of the MEIS binding motif ('TGACAG') upstream of a minimal promoter driving the firefly luciferase gene (e.g., MEIS-p21-luciferase reporter).[3][4]

-

An expression plasmid for MEIS1 (e.g., pCMV-SPORT6-Meis1).[4]

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate growth medium.

-

Co-transfect the cells with the MEIS-luciferase reporter plasmid, the MEIS1 expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of the test compounds (e.g., MEISi-1, MEISi-2) or DMSO as a vehicle control.[4]

-

-

Luciferase Assay:

-

After an incubation period (e.g., 48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency.

-

Calculate the percentage of inhibition of MEIS activity for each compound concentration relative to the DMSO control.

-

If applicable, determine the IC50 value of the inhibitor.

-

Visualizing the Path to MEIS Inhibition

Graphviz diagrams are used below to illustrate the key workflows and concepts in the discovery and action of MEIS inhibitors.

Caption: Workflow for the discovery of MEIS inhibitors.

Caption: Simplified mechanism of MEIS inhibition.

Conclusion and Future Directions

The development of small molecule inhibitors targeting the MEIS homeodomain, such as MEISi-1 and MEISi-2, has validated MEIS as a druggable target. The methodologies outlined in this guide, from in silico screening to in vitro validation, provide a robust framework for the discovery of novel MEIS inhibitors. While a crystal structure of a MEIS-inhibitor complex remains to be determined, the current data strongly suggest that these molecules function by occluding the DNA-binding site of the MEIS homeodomain. Future work should focus on obtaining high-resolution structural information to guide the rational design of next-generation MEIS inhibitors with improved potency and selectivity. Such studies will be crucial for advancing these promising therapeutic agents into clinical development for the treatment of MEIS-driven cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.emory.edu [med.emory.edu]

Methodological & Application

Application Notes and Protocols for Meis-IN-3: An In Vitro Cell Culture Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Myeloid Ectopic Viral Integration Site (MEIS) family of homeodomain transcription factors, comprising MEIS1, MEIS2, and MEIS3, are critical regulators of developmental processes and have been implicated in the pathogenesis of various cancers, including prostate and colorectal cancer, as well as leukemia.[1][2][3][4] These transcription factors often act in concert with co-factors such as PBX and HOX proteins to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[5] The aberrant expression of MEIS proteins in cancer has identified them as promising therapeutic targets.

This document provides a detailed protocol for the in vitro use of Meis-IN-3, a hypothetical small molecule inhibitor of MEIS proteins. The methodologies outlined below are based on published studies of similar MEIS inhibitors, such as MEISi-1 and MEISi-2.[5][6] These protocols are intended to guide researchers in studying the effects of MEIS inhibition on cancer cell lines.

Mechanism of Action